Ethylene thiourea

説明

This compound is used in the rubber industry and in the production of some fungicides. No information is available on the acute (short-term) or chronic (long-term) effects of this compound in humans. In rodents chronically exposed to this compound in their diet, effects on the thyroid have been observed. This compound has been shown to be a potent teratogen (causes birth defects) in rats orally or dermally exposed. A study of female workers occupationally exposed to this compound did not report an increased incidence of thyroid cancer. In a study by the National Toxicology Program (NTP), an increased incidence of thyroid tumors in rats, and thyroid, liver, and pituitary gland tumors in mice exposed to this compound were noted. EPA has classified this compound as a Group B2, probable human carcinogen.

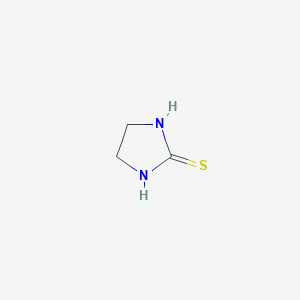

Ethylenethiourea is a member of imidazolidines.

Structure

3D Structure

特性

IUPAC Name |

imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQAZBWRQCGBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020601 | |

| Record name | 4,5-Dihydro-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.] | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Imidazolidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

486 °F (NTP, 1992), 486 °F, 252 °C | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2% | |

| Record name | SID8139920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Density (at 20 °C): 1,26-1,28 g/cm³ | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals | |

CAS No. |

96-45-7 | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenethiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dihydro-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FOJ4N18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Ethylene Thiourea

This technical guide provides a comprehensive overview of ethylene (B1197577) thiourea (B124793) (ETU), a compound of significant interest in industrial chemistry and toxicology. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and associated biological effects. ETU is primarily used as a vulcanization accelerator in the rubber industry and is also a degradation product of ethylenebisdithiocarbamate (EBDC) fungicides.[1][2][3][4][5] Its impact on thyroid function has made it a subject of extensive research.

Synthesis of Ethylene Thiourea

This compound (imidazolidine-2-thione) is synthesized from the reaction of ethylenediamine (B42938) with carbon disulfide.[1][2] This reaction is a well-established method for producing cyclic thioureas.

Laboratory Scale Synthesis

A common laboratory-scale synthesis involves the dropwise addition of carbon disulfide to a solution of ethylenediamine in a mixture of ethanol (B145695) and water.[6][7] The reaction is initially vigorous and may require cooling.[6][7] Following the addition, the mixture is refluxed for an extended period, often with the addition of hydrochloric acid, to ensure the cyclization and formation of this compound.[6] The product crystallizes upon cooling and can be purified by washing with a solvent like acetone.[6]

Industrial Production

On an industrial scale, the synthesis of this compound also relies on the reaction between ethylenediamine and carbon disulfide.[2] While specific industrial processes are often proprietary, the fundamental chemistry remains the same. The product is typically supplied as a powder or in encapsulated forms to minimize dust exposure.[1][2]

Mechanism of Action: A Potent Thyroid Disruptor

The primary mechanism of action of this compound is the inhibition of the enzyme thyroid peroxidase (TPX).[8][9] TPX is a crucial enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on the thyroglobulin protein.[8][9]

The inhibition of TPX by ETU is dependent on the presence of iodide.[8] In the presence of iodide, ETU is oxidatively metabolized, which leads to the inhibition of the enzyme's activity.[8] This inhibition disrupts the production of thyroxine (T4) and triiodothyronine (T3), the primary thyroid hormones.[9] The disruption of thyroid hormone synthesis leads to a cascade of effects, including:

-

Goiter: Reduced thyroid hormone levels signal the pituitary gland to increase the secretion of thyroid-stimulating hormone (TSH).[10] Chronic overstimulation of the thyroid by TSH leads to hypertrophy and hyperplasia of the thyroid follicular cells, resulting in an enlarged thyroid gland, or goiter.[3][11]

-

Carcinogenicity: Prolonged TSH stimulation is a known risk factor for the development of thyroid tumors.[12][13] ETU is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][4] Studies in rodents have shown increased incidences of thyroid follicular cell carcinomas and adenomas following chronic exposure to ETU.[10][12][13]

-

Teratogenicity and Developmental Toxicity: Thyroid hormones are critical for normal fetal development, particularly for the central nervous system.[11] ETU has been shown to be a potent teratogen in rats, causing birth defects, especially when exposure occurs during critical developmental windows.[1][4][11]

-

Endocrine Disruption: By interfering with the thyroid hormone axis, ETU is considered an endocrine-disrupting chemical.[14][15] This can have wide-ranging effects on reproductive function and overall hormonal balance.[15]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological effects of this compound.

| Parameter | Value | Reference |

| Synthesis Yield (Lab Scale) | 83–89% | [6] |

| Melting Point | 197–198 °C (Purified) | [6] |

| ~203 °C | [1] | |

| Solubility in Water | 2% (30 °C) | [1] |

Table 1: Physical and Synthesis Data for this compound

| Effect | Species | Dose/Concentration | Outcome | Reference |

| Carcinogenicity (Thyroid Tumors) | Rat | 83 or 250 ppm in feed (adult exposure) | Increased incidence of follicular cell hyperplasia, adenoma, and carcinoma | [10] |

| Carcinogenicity (Liver & Pituitary Tumors) | Mouse | Dietary exposure | Increased incidence of liver and pituitary gland tumors | [4][12] |

| Teratogenicity (CNS Defects) | Rat | 5 mg/kg (single oral dose) | No Observed Effect Level (NOEL) for hydrocephalus and other CNS defects | [11] |

| Thyroid Hyperplasia | Rat | 0.3 mg/kg/day in diet | Lowest Observed Adverse Effect Level (LOAEL) | [11] |

| Acceptable Daily Intake (ADI) | Human | 0–0.004 mg/kg body weight | Established by the Joint FAO/WHO Meeting on Pesticide Residues | [3] |

| Drinking Water Guideline | Human | 3 ppb | Recommended guideline | [11] |

Table 2: Toxicological Data for this compound

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

Ethylenediamine (92%)

-

Ethanol (95%)

-

Carbon disulfide

-

Concentrated hydrochloric acid

-

Acetone

Procedure:

-

In a round-bottomed flask, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.

-

Attach a reflux condenser and a separatory funnel containing 121 ml of carbon disulfide to the flask.

-

Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. The reaction is exothermic and may require cooling.

-

Once the initial reaction subsides, add the remaining carbon disulfide dropwise over about 2 hours.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Add 15 ml of concentrated hydrochloric acid and continue to reflux for 9–10 hours under a fume hood.

-

Cool the mixture in an ice bath.

-

Filter the resulting crystalline product by suction and wash with 200–300 ml of cold acetone.

-

The yield of white crystals is typically between 156–167 g (83–89%), with a melting point of 197–198 °C.

Thyroid Peroxidase Inhibition Assay

This is a generalized protocol for assessing TPX inhibition.

Materials:

-

Thyroid peroxidase (purified or from microsomal preparations)

-

Potassium iodide (KI) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Indicator substrate (e.g., guaiacol (B22219) or Amplex Red)

-

This compound solutions of varying concentrations

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a microplate containing the buffer, KI solution, and the indicator substrate.

-

Add different concentrations of this compound to the wells. Include control wells with no ETU.

-

Initiate the reaction by adding the thyroid peroxidase enzyme.

-

Start the enzymatic reaction by adding H₂O₂.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is indicative of TPX activity.

-

Calculate the percentage of inhibition for each ETU concentration relative to the control.

-

Determine the IC50 value (the concentration of ETU that causes 50% inhibition of TPX activity) by plotting the inhibition data against the log of the ETU concentration.

Visualizations

Caption: Synthesis pathway of this compound.

Caption: Mechanism of this compound on the thyroid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. epa.gov [epa.gov]

- 5. This compound | 96-45-7 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NTP Toxicology and Carcinogenesis Studies of this compound (CAS: 96-45-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drinking water guideline for this compound, a metabolite of ethylene bisdithiocarbamate fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. This compound (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

Ethylene Thiourea: A Technical Guide to Chemical Properties and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) thiourea (B124793) (ETU), chemically known as imidazolidine-2-thione, is a compound of significant interest in both industrial and environmental sciences. Primarily used as a vulcanization accelerator for polychloroprene (neoprene) and polyacrylate rubbers, it is also a key degradation product and metabolite of the widely used ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb, maneb, and zineb.[1] Its detection in the environment and potential toxicological effects, including carcinogenicity and teratogenicity, necessitate a thorough understanding of its chemical behavior and fate.[2][3][4]

This technical guide provides an in-depth overview of the chemical properties of ethylene thiourea and its complex degradation pathways, supported by quantitative data and detailed experimental methodologies.

Core Chemical and Physical Properties

ETU is a white to pale green crystalline solid with a faint amine-like odor.[5][6] It exhibits moderate solubility in water, which contributes to its mobility in soil and potential to contaminate groundwater.[6][7] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Imidazolidine-2-thione | [3] |

| CAS Number | 96-45-7 | [3] |

| Molecular Formula | C₃H₆N₂S | [3] |

| Molecular Weight | 102.16 g/mol | [8][9] |

| Appearance | White to pale green crystalline solid | [5][6][9] |

| Melting Point | 196-204 °C (385-399 °F) | [5][7][8][10] |

| Boiling Point | ~230-313 °C (446-595 °F) at 760 mmHg | [6][7] |

| Water Solubility | 19-20 g/L at 20-30 °C | [8][10][11] |

| Vapor Pressure | <1 mmHg at 20 °C (25 °C); 16 mmHg at 20 °C | [7][8][10] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | -0.66 to -0.7 | [9][11] |

| pKa | 15.01 ± 0.20 (Predicted) | [10] |

| Density | 1.27 - 1.45 g/cm³ | [12] |

Degradation of this compound

The environmental fate of ETU is governed by a combination of microbial, chemical, and photochemical degradation processes. Abiotic degradation under sterile conditions is generally slow, highlighting the critical role of biological and chemical pathways in its transformation.[5][10]

Microbial Degradation

In soil and aquatic environments, microbial activity is a primary driver of ETU dissipation.[6] The principal pathway involves the oxidation of the thiourea group to a urea (B33335) group, forming ethyleneurea (EU). Ethyleneurea is considered a major intermediate, which can be further metabolized by microorganisms, ultimately leading to the formation of ethylenediamine (B42938) and mineralization to carbon dioxide.[7][10] This degradation is significantly faster in active soils compared to sterilized (tyndallized) soils and is highly dependent on temperature.[5][6]

Caption: Microbial degradation pathway of this compound (ETU).

Chemical Degradation: Oxidation Pathways

ETU is susceptible to degradation by various chemical oxidants. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton treatments, effectively degrade ETU through the action of highly reactive hydroxyl radicals.[13][14] Ozonation and treatment with chlorine dioxide also lead to its decomposition.[12]

The primary transformation product in these oxidative pathways is often ethyleneurea (EU). However, other intermediates, such as the sulfonic acid derivative, 2-imidazolin-2-yl sulfonic acid, can also be formed.[15] The final products and pathway efficiencies can vary depending on the specific oxidant, pH, and reaction conditions.[8]

Caption: General chemical oxidation pathways of ETU.

Photodegradation

While ETU is relatively stable to sunlight in pure aqueous solutions, its degradation is significantly accelerated in the presence of photosensitizers like acetone (B3395972) or riboflavin.[7] The photodegradation pathway also primarily leads to the formation of ethyleneurea (EU).[11] Further photo-oxidation can produce intermediates such as hydantoin (B18101) and Jaffe's base, eventually leading to the formation of glycine (B1666218) sulfates.[7][16] Processes like UV/H₂O₂ and photo-Fenton are highly effective, achieving significant mineralization of ETU.[11]

Caption: Key steps in the photodegradation pathway of ETU.

Quantitative Degradation Data

The rate of ETU degradation is highly dependent on the environmental matrix and conditions. Microbial activity in soil under favorable temperature and moisture conditions leads to the most rapid dissipation. A summary of reported half-life data is provided in Table 2.

Table 2: Half-Life of this compound in Various Media

| Medium | Condition | Half-Life (t₁/₂) | Reference(s) |

| Active Soil | Tropical conditions | 1.5 hours | [6] |

| Sterilized Soil | Tropical conditions | 28 hours | [6] |

| Water | Natural, sterile conditions | 99 - 115 hours | [6] |

| Tap Water | 20 °C, sterile | Stable for >150 days | [5][10] |

Experimental Protocols

Accurate quantification of ETU and its degradation products is crucial for research and monitoring. The following sections outline common experimental methodologies.

Protocol 1: Analysis of ETU in Water by LC-MS/MS

This method is suitable for the sensitive determination of ETU residues in drinking, ground, and surface water.[7][8]

1. Sample Preparation and Extraction:

-

To a 100 mL water sample, add preservatives such as potassium metabisulfite.

-

Pre-concentrate the sample using rotary evaporation at 40°C.

-

Perform a liquid-liquid partition with a suitable solvent like 5% acetonitrile (B52724) in dichloromethane.

-

Concentrate the organic phase extract and reconstitute the residue in an appropriate solvent mixture (e.g., 75% acetonitrile/water) for analysis.

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).[7]

-

Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][8][10]

-

Mobile Phase: Gradient or isocratic elution using a mixture of methanol (B129727) or acetonitrile and water, often with a formic acid modifier (e.g., 0.1%) to improve ionization.[4]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor > Product Ion Transitions: Select at least two specific transitions for quantification and confirmation (e.g., for ETU: m/z 103 > 44 and 103 > 60).

-

Internal Standard: Use of a stable isotope-labeled internal standard, such as d₄-ETU, is highly recommended to correct for matrix effects and improve accuracy.[4][7]

Caption: Workflow for the analysis of ETU in water by LC-MS/MS.

Protocol 2: Study of Microbial Degradation in Soil

This protocol provides a framework for assessing the biodegradation potential of ETU in a soil matrix.

1. Media and Reagent Preparation:

-

Prepare a minimal salt medium (MSM) broth. The composition typically includes K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements, with the pH adjusted to ~7.0.

-

Prepare a stock solution of ETU in a sterile solvent (e.g., water or methanol).

2. Soil Inoculum and Enrichment:

-

Collect soil samples from the area of interest.

-

Create a soil slurry by mixing 1 gram of soil with 10 mL of sterile distilled water.

-

For enrichment, add a defined amount of ETU (e.g., 20-100 ppm) to 100 mL of MSM in a 250-mL Erlenmeyer flask.

-

Inoculate the flask with 1 mL of the soil slurry.

-

Incubate the flask on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for a set period (e.g., 7-30 days).[17]

3. Monitoring Degradation:

-

At regular time intervals (e.g., every 24 or 48 hours), withdraw aliquots from the culture.

-

Separate the microbial cells from the supernatant by centrifugation.

-

Analyze the supernatant for the remaining concentration of ETU and the formation of degradation products (e.g., EU) using an appropriate analytical method, such as HPLC-UV or LC-MS/MS (as described in Protocol 1).

-

Monitor microbial growth by measuring the optical density (e.g., at 600 nm) of the culture.

4. Controls:

-

Run a sterile control (MSM with ETU but no soil inoculum) to account for abiotic degradation.

-

Run a biotic control (MSM with soil inoculum but no ETU) to monitor background microbial activity.

Protocol 3: Photodegradation Experimental Setup

This outlines a typical laboratory setup for studying the photodegradation of ETU in an aqueous solution.

1. Reactor Setup:

-

Use a photoreactor, which can be a simple beaker or a specialized quartz vessel, placed on a magnetic stirrer to ensure the solution remains homogeneous.[1]

-

The light source, such as a mercury vapor lamp or a xenon lamp, should be positioned at a fixed distance from the reactor. The entire setup is often enclosed in a box lined with reflective material (e.g., aluminum foil) to maximize light exposure.[1]

2. Experimental Procedure:

-

Prepare an aqueous solution of ETU at a known concentration (e.g., 10-50 mg/L).

-

If investigating sensitized photodegradation, add a photosensitizer (e.g., acetone, riboflavin) to the solution.

-

For AOPs like UV/H₂O₂, add a specific concentration of hydrogen peroxide before irradiation.[11] For photo-Fenton, add both H₂O₂ and a source of Fe²⁺ ions.[11]

-

Before turning on the light, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium if a catalyst is used.

-

Turn on the lamp to initiate the photoreaction.

-

Collect aliquots at predetermined time intervals.

3. Analysis:

-

Analyze the collected samples for the concentration of ETU using HPLC-UV (detecting at ~232 nm) or LC-MS/MS.[11]

-

Mineralization can be tracked by measuring the Total Organic Carbon (TOC) of the solution over time.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. series.publisso.de [series.publisso.de]

- 5. MT 162 - Determination of ethylenethiourea (ETU) (Imidazoldine-2-thione) [cipac.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Liquid chromatography coupled to tandem mass spectrometry for the residue determination of ethylenethiourea (ETU) and propylenethiourea (PTU) in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. ijisrt.com [ijisrt.com]

- 10. osha.gov [osha.gov]

- 11. [PDF] Liquid chromatography coupled to tandem mass spectrometry for the residue determination of ethylenethiourea (ETU) and propylenethiourea (PTU) in water. | Semantic Scholar [semanticscholar.org]

- 12. osha.gov [osha.gov]

- 13. researchgate.net [researchgate.net]

- 14. rjlbpcs.com [rjlbpcs.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylene Thiourea (ETU) Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethylene (B1197577) thiourea (B124793) (ETU) in its solid state. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data clarity and experimental context.

Physical Properties of Ethylene Thiourea

This compound (ETU) is an organosulfur compound that presents as a white to pale green crystalline solid.[1][2] When pure, it is odorless, though technical grades may have a faint amine-like odor.[1][2][3][4] It is available commercially as crystals, a powder, or as an 80% dispersion in oil.[3][5]

The following table summarizes the key physical properties of solid this compound:

| Property | Value | Notes |

| Molecular Formula | C₃H₆N₂S | [1] |

| Molecular Weight | 102.16 g/mol | [1] |

| Appearance | White to pale green crystalline solid | [1][2][4] |

| Odor | Odorless when pure; faint amine odor in technical grades | [1][2][3][4] |

| Melting Point | 196-204 °C (385-399 °F) | Values in literature vary slightly.[1][2][3][6][7][8] |

| Boiling Point | Decomposes before boiling; reported range 230-313 °C (446-595 °F) | [1][2] |

| Density | 1.26-1.45 g/cm³ at 20 °C | [1] |

| Vapor Pressure | <1 mmHg at 20 °C (68 °F) | [1][3][6][8] |

| Flash Point | 252 °C (486 °F) | [2][3][6][8] |

| Water Solubility | 2 g/100 mL at 30°C; 19 g/L at 20°C; Very soluble in hot water | [3][5][7][8] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and polar organic solvents like acetone (B3395972) and alcohols.[9] Slightly soluble in methanol, acetic acid, and naphtha.[5][9][10] Insoluble in ether, benzene, and chloroform.[3][5][9] | |

| LogP (Octanol-Water Partition Coefficient) | -0.66 to -0.67 | [1][3][11] |

| Ionization Potential | 8.15 eV | [1][2] |

Chemical Properties of this compound

ETU is a stable compound under normal conditions but can undergo various chemical transformations.[4][11]

The chemical properties are summarized in the table below:

| Property | Description |

| Stability | Stable under recommended storage conditions.[4][11] It is sensitive to prolonged exposure to light.[3][4][12] Hydrolytically stable over a pH range of 5-9.[1] |

| Reactivity | Incompatible with strong acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[3][4][12][13] Reactions can generate heat and, in many cases, hydrogen gas.[3][4][12][13] May react with acids to liberate hydrogen sulfide (B99878).[3][4][12][13] |

| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[3][4][5] |

| Photodegradation | In the presence of dissolved oxygen and photosensitizers, aqueous solutions of ETU can be rapidly photooxidized in sunlight.[1] It can decompose in sterilized drainage ditch waters when exposed to sunlight, suggesting natural photosensitizers are important for its environmental transformation.[1][9] |

| Biodegradation | The microbial degradation of ETU is highly temperature-dependent.[14] Decomposition under abiotic conditions is significantly less than under biotic conditions.[14] |

Experimental Protocols

Detailed methodologies for the analysis and synthesis of this compound are crucial for research and development.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of ethylenediamine (B42938) with carbon disulfide in an aqueous ethanol solution.[8][15]

Procedure:

-

Ethylenediamine is dissolved in a mixture of 95% ethanol and water in a round-bottomed flask equipped with a reflux condenser.[15]

-

Carbon disulfide is added portion-wise to the solution. An exothermic reaction occurs, which may require initial cooling.[15]

-

After the initial reaction subsides, the mixture is heated to reflux as the remaining carbon disulfide is added over a period of approximately 2 hours.[15]

-

The mixture is then refluxed for an additional hour.[15]

-

Concentrated hydrochloric acid is added, and the mixture is refluxed for 9-10 hours to ensure cyclization and minimize byproducts.[15] During this process, hydrogen sulfide gas is liberated.[16]

-

The mixture is cooled in an ice bath, and the resulting white crystalline product is collected by suction filtration and washed with water.[15]

References

- 1. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Occupational Safety and Health Administration [osha.gov]

- 3. This compound CAS#: 96-45-7 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 96-45-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. osha.gov [osha.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. parchem.com [parchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 96-45-7 | CAS DataBase [m.chemicalbook.com]

- 14. Degradation of ethylenethiourea (ETU) in oxic and anoxic sandy aquifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Solubility of Ethylene Thiourea

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Ethylene Thiourea (B124793) (ETU) in water and various organic solvents. Understanding the solubility characteristics of ETU is critical for its application, handling, and analysis in diverse scientific and industrial fields, including its role as a vulcanization accelerator in the rubber industry and its presence as a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides.[1][2]

Quantitative Solubility Data

The solubility of Ethylene Thiourea, a white to off-white crystalline solid[2], varies significantly with the solvent and temperature. The following tables summarize the available quantitative data to provide a clear comparison.

Aqueous Solubility

ETU is generally described as being slightly soluble in cold water and very soluble in hot water.[3][4][5] The data below quantifies this temperature-dependent relationship.

| Temperature | Solubility | Source |

| 20 °C | 19 g/L (1.9 g/100 mL) | [6] |

| 20 °C | 1000 mg/L (0.1 g/100 mL) | [7] |

| 30 °C | 2 g/100 mL (2%) | [1][8] |

| 60 °C | 9 g/100 mL | [1] |

| 90 °C | 44 g/100 mL | [1] |

Note: Discrepancies in data at 20°C may be due to different experimental conditions or purity of the compound.

Solubility in Organic Solvents

ETU's solubility in organic solvents is largely dictated by solvent polarity. It is moderately soluble in polar organic solvents and generally insoluble in nonpolar ones.[9]

| Solvent | Qualitative Solubility | Quantitative Data (at 20°C) | Source(s) |

| Polar Solvents | |||

| N,N-Dimethylformamide | Very Soluble | - | [6] |

| Methanol | Soluble / Moderately Soluble | - | [1][6][9] |

| Ethanol | Soluble / Moderately Soluble | 3000 mg/L | [1][7][9] |

| Ethylene Glycol | Moderately Soluble | - | [1][3][9] |

| Pyridine | Moderately Soluble | - | [1][3][9] |

| Glacial Acetic Acid | Sparingly Soluble | - | [6] |

| Naphtha | Slightly Soluble | - | [3][4][9] |

| DMSO | Soluble | 3000 mg/L | [7][10] |

| Nonpolar / Weakly Polar Solvents | |||

| Acetone | Insoluble | - | [1][3][9] |

| Ether (Ethyl Ether) | Insoluble | - | [1][3][9] |

| Chloroform | Very Slightly Soluble / Insoluble | - | [1][3][6] |

| Benzene | Insoluble | - | [1][3][9] |

| Ligroin | Insoluble | - | [1][9] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following sections describe common methodologies that can be employed for this compound.

Gravimetric Method (Classical Approach)

This method directly measures the mass of the solute dissolved in a known volume of solvent to determine solubility.

Methodology:

-

Saturation: An excess amount of ETU is added to a known volume of the solvent in a sealed container (e.g., a jacketed glass vessel).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear, supernatant liquid is carefully withdrawn using a heated or filtered syringe to prevent precipitation or transfer of solid particles.

-

Solvent Evaporation: The withdrawn sample is weighed accurately and then placed in a vacuum oven at a controlled temperature to evaporate the solvent completely.

-

Mass Determination: The remaining solid residue (ETU) is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved ETU per volume or mass of the solvent used.

HPLC-Based Method (Modern Approach)

High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for determining the concentration of a solute in a saturated solution. This is particularly useful for compounds with low solubility or when high accuracy is required.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in steps 1 and 2 of the Gravimetric Method.

-

Sampling and Dilution: After equilibration, a sample of the supernatant is withdrawn and filtered (e.g., using a 0.45 µm syringe filter). The clear filtrate is then accurately diluted with a suitable solvent to fall within the concentration range of a pre-established calibration curve.

-

Preparation of Standards: A series of standard solutions of ETU with known concentrations are prepared.

-

HPLC Analysis: The standard solutions and the diluted sample are injected into an HPLC system. A common setup involves:

-

Column: A reverse-phase column (e.g., C18 or RP8) is often used.[11][12]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[12]

-

Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum for ETU (e.g., 231 nm or 243 nm).[11][12]

-

-

Quantification: A calibration curve is generated by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations. The concentration of ETU in the diluted sample is determined from this curve, and the original solubility is calculated by accounting for the dilution factor.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of this compound solubility.

Caption: A comparative workflow for determining ETU solubility.

Caption: Relationship between ETU's structure and its solubility.

References

- 1. osha.gov [osha.gov]

- 2. CAS 96-45-7: Ethylenethiourea | CymitQuimica [cymitquimica.com]

- 3. This compound | 96-45-7 [chemicalbook.com]

- 4. This compound CAS#: 96-45-7 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Ethylenethiourea [sitem.herts.ac.uk]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | accelerant agent | CAS# 96-45-7 | InvivoChem [invivochem.com]

- 11. A simple method for the determination of ethylene-thiourea (ETU) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Advent and Application of Ethylene Thiourea in Vulcanization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) thiourea (B124793) (ETU), a heterocyclic organosulfur compound, has played a pivotal role in the rubber industry for decades as a potent vulcanization accelerator. Its primary application lies in the curing of halogenated polymers, most notably polychloroprene (neoprene) and chlorosulfonated polyethylene (B3416737). This technical guide delves into the historical context of its discovery, its mechanism of action, and the experimental protocols for its use. While ETU is highly effective, its toxicological profile has necessitated a search for safer alternatives, a topic also briefly addressed. This document aims to provide a comprehensive resource for researchers and professionals engaged in polymer chemistry and material science.

Introduction: A Historical Perspective

The quest for efficient vulcanization accelerators dates back to the early 20th century, shortly after the discovery of vulcanization itself by Charles Goodyear in 1839. The initial inorganic accelerators were supplanted by organic compounds, which offered faster cure rates and improved physical properties of the vulcanized rubber. In 1907, Albright & Co. first synthesized diphenyl-thiourea and its derivatives as alternatives to the toxic aniline-based accelerators. This marked the beginning of the use of thioureas in rubber chemistry.

Ethylene thiourea, specifically, emerged as a highly effective accelerator for synthetic rubbers, particularly neoprene, which was commercialized in the 1930s. Its ability to provide rapid vulcanization and impart excellent heat resistance and low compression set to the final product made it an industry standard.

Mechanism of Action: The Role of Halogenation

This compound's efficacy as a vulcanization accelerator is intrinsically linked to the chemical structure of the polymer it is curing. It is particularly effective for halogenated polymers like polychloroprene (CR) and chlorosulfonated polyethylene (CSM) because its chemical mechanism relies on the presence of halogen atoms, specifically chlorine, in the polymer backbone.[1]

During vulcanization, the rubber compound is heated, activating the ETU molecules. The highly reactive thiourea groups within ETU interact with the chlorine atoms present on the polymer backbone. This interaction leads to a substitution reaction, forming covalent di-thiourea cross-links between the polymer chains. This creates a robust three-dimensional network, significantly enhancing the mechanical and thermal properties of the rubber.[1] In non-halogenated polymers, this reaction pathway is not possible, rendering ETU ineffective.[1]

The vulcanization process using ETU in polychloroprene is a complex, synergistic process that also involves metal oxides, typically zinc oxide (ZnO) and magnesium oxide (MgO).[2][3] ZnO acts as an activator, enhancing the efficiency of ETU and speeding up the vulcanization process.[1] MgO functions as an acid acceptor, neutralizing any acidic byproducts generated during the cross-linking reaction, which could otherwise interfere with the vulcanization and compromise the final properties of the rubber.[1]

Experimental Protocols

The following sections detail typical experimental procedures for the vulcanization of chloroprene (B89495) rubber using this compound as an accelerator. These protocols are synthesized from established methodologies in the field.

Materials

-

Polymer: Polychloroprene (Neoprene) gumstock

-

Accelerator: this compound (ETU)

-

Activators: Zinc Oxide (ZnO), Magnesium Oxide (MgO)

-

Processing Aid: Stearic Acid

-

Fillers/Reinforcing Agents (Optional): Carbon black, silica, etc.

Compounding Procedure

The rubber compounds are typically prepared on a two-roll mill. The following is a general mixing procedure:

-

Mastication: The raw polychloroprene is passed through the rollers of the two-roll mill until it forms a smooth, cohesive sheet. This process, known as mastication, reduces the viscosity of the rubber.

-

Incorporation of Additives:

-

Stearic acid, ZnO, and MgO are added to the rubber and thoroughly mixed until a homogenous blend is achieved.

-

Fillers, if any, are then incorporated.

-

Finally, the this compound accelerator is added at the end of the mixing cycle to prevent premature vulcanization (scorch).

-

-

Homogenization: The compound is passed through the mill several times to ensure uniform dispersion of all ingredients.

-

Sheeting Out: The final compound is sheeted out to a desired thickness and allowed to cool.

Vulcanization and Testing

-

Rheological Analysis: The curing characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR). This analysis provides crucial data such as scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH). The difference between the maximum and minimum torque (MH - ML) is an indicator of the crosslink density.

-

Press Curing: The compounded rubber sheets are cut into appropriate sizes and vulcanized in a compression molding press at a specific temperature and pressure for the predetermined optimum cure time (t90) obtained from the rheometer data.

-

Post-Curing (Optional): In some cases, a post-curing step in an oven at a slightly lower temperature than the press cure may be performed to ensure complete cross-linking and stabilization of the properties.

-

Mechanical Property Testing: The vulcanized rubber samples are then subjected to a battery of tests to evaluate their physical properties, including:

-

Tensile strength and elongation at break (ASTM D412)

-

Hardness (Shore A Durometer, ASTM D2240)

-

Compression set (ASTM D395)

-

Tear resistance (ASTM D624)

-

Heat aging resistance (ASTM D573)

-

Quantitative Data

The following tables summarize quantitative data from various studies on the vulcanization of chloroprene rubber using this compound.

Table 1: Rubber Compound Formulations (in parts per hundred rubber - phr)

| Ingredient | Formulation A[4] | Formulation B[5] | Formulation C[2] |

| Polychloroprene | 100 | 100 | 100 |

| This compound (ETU) | 1.0 | 0.5 - 2.0 | 3.0 |

| Zinc Oxide (ZnO) | 5.0 | 5.0 | 5.0 |

| Magnesium Oxide (MgO) | 4.0 | 4.0 | - |

| Stearic Acid | 0.5 | 1.0 | 0.6 |

| Silica | - | 0 - 60 | - |

Table 2: Cure Characteristics of ETU-Accelerated Polychloroprene at 160°C

| Property | Formulation A (ETU)[4] | Formulation C (ETU)[6] |

| Scorch Time (ts2, min) | ~2.5 | 2.02 |

| Optimum Cure Time (t90, min) | ~8.0 | - |

| Minimum Torque (ML, dNm) | ~1.5 | - |

| Maximum Torque (MH, dNm) | ~10.5 | 4.03 lb.in |

| Delta Torque (MH-ML, dNm) | ~9.0 | - |

| Cure Rate Index (CRI, min⁻¹) | ~18 | - |

Note: Data from different sources may not be directly comparable due to variations in experimental conditions and specific grades of materials used.

Table 3: Mechanical Properties of ETU-Vulcanized Polychloroprene

| Property | Typical Values |

| Tensile Strength (MPa) | 15 - 25 |

| Elongation at Break (%) | 200 - 600 |

| Hardness (Shore A) | 50 - 80 |

| Compression Set (70°C, 22h, %) | 15 - 30 |

Visualizing the Process and Pathways

Vulcanization Signaling Pathway

Caption: Vulcanization pathway of polychloroprene with ETU.

Experimental Workflow

Caption: General experimental workflow for ETU vulcanization.

Health, Safety, and the Future of Vulcanization Accelerators

Despite its excellent performance, this compound is classified as a probable human carcinogen and a reproductive toxin. This has led to stringent regulations on its use and a significant research effort to find safer, effective alternatives. The development of "safer" accelerators, often based on modifications of the thiourea structure or entirely new chemical classes, is an active area of research in the rubber industry. These next-generation accelerators aim to match the performance of ETU while exhibiting a more favorable toxicological profile.

Conclusion

This compound has been a cornerstone of the vulcanization of halogenated rubbers for many years, offering a combination of rapid curing and excellent final properties. Understanding its history, mechanism, and the experimental protocols for its use is crucial for any scientist or engineer working with these materials. However, due to significant health and safety concerns, the industry is moving towards the adoption of safer alternatives. The knowledge gained from decades of experience with ETU will undoubtedly guide the development and implementation of the next generation of vulcanization accelerators.

References

Ethylene Thiourea (ETU) Degradation in Soil and Water Under Tropical Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary